4-Biphényl-pipéridin-4-yl-méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

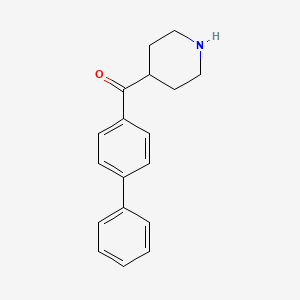

Biphenyl-4-yl-piperidin-4-yl-methanone is an organic compound that belongs to the class of phenylpiperidines. It consists of a biphenyl group attached to a piperidine ring via a methanone linkage.

Applications De Recherche Scientifique

Biphenyl-4-yl-piperidin-4-yl-methanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mécanisme D'action

Target of Action

Piperidine derivatives, a core structure in this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biological activities .

Result of Action

Piperidine derivatives are known to exhibit a broad range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl-piperidin-4-yl-methanone typically involves the reaction of biphenyl-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: Biphenyl-4-yl-piperidin-4-yl-methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Comparaison Avec Des Composés Similaires

- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone

- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)methanone

Comparison: Biphenyl-4-yl-piperidin-4-yl-methanone is unique due to its specific biphenyl and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development .

Activité Biologique

Biphenyl-4-yl-piperidin-4-yl-methanone (also known as BPMP) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Biphenyl-4-yl-piperidin-4-yl-methanone has the molecular formula C₁₈H₁₉NO. It consists of a biphenyl moiety linked to a piperidine ring through a carbonyl group. The biphenyl structure is characterized by two phenyl rings connected by a single bond, which enhances its interaction with biological targets due to increased hydrophobicity and π-π stacking interactions.

Antimicrobial Activity

Research indicates that biphenyl-4-yl-piperidin-4-yl-methanone exhibits notable antimicrobial properties. It has been shown to be effective against various pathogens, including Mycobacterium tuberculosis , which is particularly significant given the global burden of tuberculosis. The compound's structure allows for modifications that can enhance its antimicrobial potency, as demonstrated by structure-activity relationship (SAR) studies.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Effective | 0.5 µg/mL |

| Staphylococcus aureus | Moderate | 1.0 µg/mL |

| Escherichia coli | Limited | 2.0 µg/mL |

The biological mechanisms through which biphenyl-4-yl-piperidin-4-yl-methanone exerts its effects are still under investigation. It is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential cellular processes such as protein synthesis or cell wall integrity. Additionally, studies suggest that the compound may modulate enzyme activity related to lipid metabolism, particularly through inhibition of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of biphenyl derivatives indicates that variations in the biphenyl or piperidine moieties significantly influence their biological activity. For example:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | Contains a hydroxyl group on biphenyl | Exhibits enhanced solubility and bioavailability |

| Biphenyl-(3-methylpiperidin)-1-one | Similar piperidine structure | Variation in substituents affects activity |

| 4'-Bromo-[1,1'-biphenyl]-4-yloxyacetamide | Contains a bromo substituent | Increased reactivity due to halogen presence |

These modifications can lead to significant differences in both chemical properties and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of biphenyl derivatives in treating various conditions:

- Antimicrobial Efficacy : A study demonstrated that biphenyl derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.

- Neurological Applications : Research has indicated that biphenyl-4-yl-piperidin-4-yl-methanone may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's due to its interaction with endocannabinoid pathways.

- Anti-inflammatory Properties : Some derivatives have been shown to exhibit anti-inflammatory effects, making them candidates for treating inflammatory disorders.

Propriétés

IUPAC Name |

(4-phenylphenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYERISLPBAKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604989 |

Source

|

| Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42060-83-3 |

Source

|

| Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.